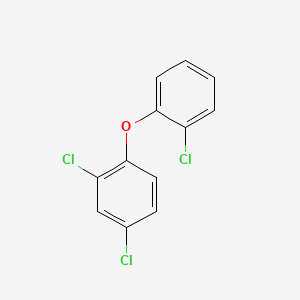
3-Methyl-5-propylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-propylpyridine is an organic compound belonging to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom this compound is a derivative of pyridine, where the methyl group is attached to the third carbon and the propyl group is attached to the fifth carbon of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-5-propylpyridine can be synthesized through several methods. One common approach involves the reaction of acrolein with ammonia in the presence of a heterogeneous catalyst. This reaction proceeds through a multistep process, culminating in cyclization to form the pyridine ring . Another method involves the reaction of acrolein, propionaldehyde, and ammonia, which provides better control over the product distribution .
Industrial Production Methods
Industrial production of this compound typically involves the use of acrolein and ammonia as starting materials. The reaction is carried out in the gas phase over an oxide-based catalyst, leading to the formation of the desired pyridine derivative along with water as a byproduct . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-propylpyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Applications De Recherche Scientifique
3-Methyl-5-propylpyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methyl-5-propylpyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpyridine: A positional isomer with the methyl group attached to the third carbon of the pyridine ring.
5-Methyl-2-propylpyridine: Another isomer with different substitution patterns on the pyridine ring.
Uniqueness
3-Methyl-5-propylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other isomers may not be as effective .
Propriétés
Numéro CAS |
53957-26-9 |
|---|---|
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
3-methyl-5-propylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-4-9-5-8(2)6-10-7-9/h5-7H,3-4H2,1-2H3 |
Clé InChI |
HVSAUQKNIJRYSR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CN=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


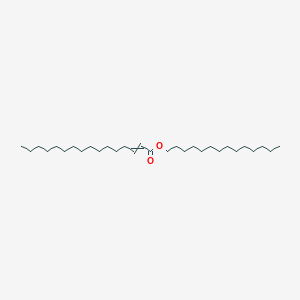

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464543.png)

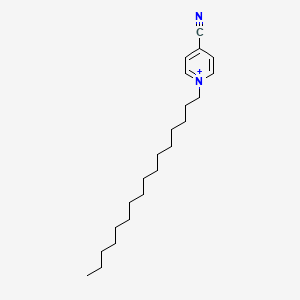
![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)
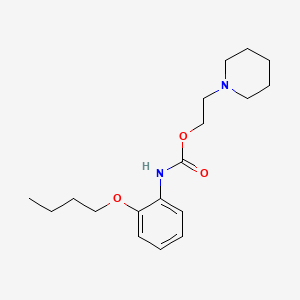

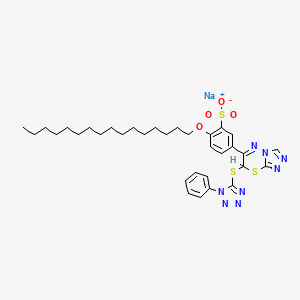
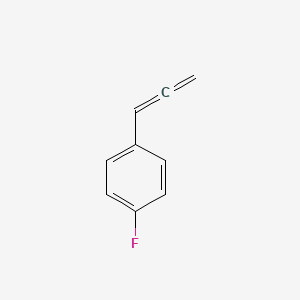
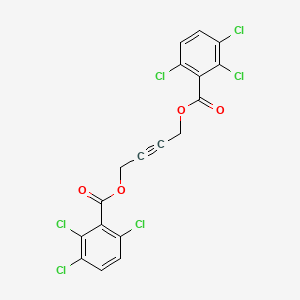
![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)
